molecular formula C13H15ClO4 B1361843 1,3-Diethyl 2-(3-chlorophenyl)propanedioate CAS No. 93307-66-5

1,3-Diethyl 2-(3-chlorophenyl)propanedioate

Cat. No.: B1361843
CAS No.: 93307-66-5
M. Wt: 270.71 g/mol
InChI Key: IVLPRPZSLKVRGX-UHFFFAOYSA-N
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Description

Historical Context of Malonate Derivatives

The historical development of malonate derivatives traces its origins to the fundamental discoveries in dicarboxylic acid chemistry during the nineteenth century. Malonic acid itself was first prepared in 1858 by the French chemist Victor Dessaignes through the oxidation of malic acid, establishing the foundational knowledge that would eventually lead to the development of malonate ester chemistry. This pioneering work demonstrated the accessibility of the malonate structural framework and provided the chemical foundation for subsequent investigations into its derivative compounds.

The subsequent development of malonate chemistry was significantly advanced by the independent work of Hermann Kolbe and Hugo Müller, who discovered methods for synthesizing malonic acid from propionic acid in 1864. Their collaborative publication of results, despite initial priority disputes with Hans Hübner and Maxwell Simpson, established important precedents for malonate synthesis methodologies. These early investigations revealed the fundamental reactivity patterns of malonate derivatives and demonstrated their potential utility in organic synthesis applications.

The evolution from simple malonic acid to complex derivatives such as this compound represents a significant advancement in synthetic methodology. The development of diethyl malonate as a synthetic intermediate marked a crucial milestone in this progression, as documented by its preparation through the reaction of ethyl alcohol with cyanoacetic acid. This synthetic approach established the foundation for creating more complex substituted malonate esters, including those bearing aromatic substituents such as the 3-chlorophenyl group found in the compound under investigation.

The industrial production methods for malonate esters have evolved considerably from these early synthetic approaches. Modern industrial synthesis typically involves the hydrolysis of dimethyl malonate or diethyl malonate, processes that have been optimized for large-scale production. Additionally, alternative synthetic routes including fermentation of glucose have been developed, demonstrating the continued evolution of malonate chemistry and its adaptation to contemporary manufacturing requirements.

Systematic IUPAC Nomenclature and Alternatives

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for ester nomenclature, incorporating specific rules for dicarboxylic acid derivatives. The primary International Union of Pure and Applied Chemistry name, diethyl 2-(3-chlorophenyl)propanedioate, clearly indicates the compound's structural components through systematic nomenclature principles. The propanedioate portion of the name identifies the three-carbon dicarboxylic acid backbone, while the diethyl designation specifies the esterification of both carboxylic acid groups with ethyl alcohol molecules.

The positional designation within the International Union of Pure and Applied Chemistry name provides critical information about the substitution pattern. The number 2 indicates that the 3-chlorophenyl substituent is attached to the central carbon atom of the propanedioate backbone, distinguishing this isomer from other possible substitution patterns. The 3-chlorophenyl designation follows aromatic nomenclature conventions, indicating that the chlorine atom is positioned at the meta position relative to the point of attachment to the malonate framework.

Additional naming conventions include the descriptor "propanedioic acid, 2-(3-chlorophenyl)-, diethyl ester," which follows the Chemical Abstracts Service index naming format. This systematic approach begins with the parent acid name and then specifies the substitution pattern and esterification status, providing a comprehensive structural description that facilitates systematic organization within chemical databases and reference materials.

Classification Within Organic Compound Hierarchy

The classification of this compound within the organic compound hierarchy involves multiple organizational frameworks that reflect different aspects of its molecular structure and chemical properties. At the most fundamental level, this compound belongs to the broad category of organic esters, specifically representing a diethyl ester of a substituted dicarboxylic acid. The ester functional group, characterized by the carbon-oxygen-carbon linkage adjacent to a carbonyl group, defines the primary chemical behavior and reactivity patterns of this compound class.

Within the ester classification, the compound represents a specific subclass known as malonate esters or propanedioate esters. These compounds are distinguished by their dicarboxylic acid backbone and the presence of two ester functional groups separated by a single carbon atom. This structural arrangement creates unique reactivity characteristics, particularly the enhanced acidity of the hydrogen atoms on the central carbon atom due to stabilization by adjacent carbonyl groups. The resonance stabilization available to the conjugate base formed upon deprotonation makes malonate esters particularly valuable in nucleophilic substitution reactions and carbon-carbon bond formation processes.

The aromatic substitution pattern provides an additional classification dimension, placing this compound within the category of aryl-substituted malonate esters. The presence of the 3-chlorophenyl group introduces aromatic character and specific electronic effects that influence both the physical properties and chemical reactivity of the molecule. The meta-chloro substitution pattern on the phenyl ring creates a specific electronic environment that affects the compound's behavior in various chemical transformations and its interaction with other molecules.

The halogen substitution further refines the classification, placing the compound within the subset of halogenated organic compounds. The chlorine atom at the meta position of the phenyl ring introduces specific electronic and steric effects that distinguish this compound from non-halogenated analogs. This halogen substitution can influence the compound's reactivity in nucleophilic aromatic substitution reactions and may affect its physical properties such as solubility and boiling point.

From a synthetic chemistry perspective, this compound belongs to the important class of activated methylene compounds. The central carbon atom, bearing hydrogen atoms that are activated by the adjacent carbonyl groups, serves as a nucleophilic center in various synthetic transformations. This classification emphasizes the compound's utility in malonic ester synthesis protocols, where the activated methylene group undergoes deprotonation followed by alkylation to form carbon-carbon bonds.

The compound also fits within the broader category of carboxylic acid derivatives, sharing structural and chemical characteristics with other members of this family including amides, acid chlorides, and anhydrides. This classification framework emphasizes the relationship between structure and reactivity, highlighting the common features that unite these diverse compound types while acknowledging the specific characteristics that distinguish esters from other carboxylic acid derivatives.

Properties

IUPAC Name

diethyl 2-(3-chlorophenyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO4/c1-3-17-12(15)11(13(16)18-4-2)9-6-5-7-10(14)8-9/h5-8,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLPRPZSLKVRGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC(=CC=C1)Cl)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70295981
Record name diethyl(3-chlorophenyl)propanedioate
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Molecular Weight

270.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93307-66-5
Record name NSC106644
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106644
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl(3-chlorophenyl)propanedioate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of Diethyl Malonate with 3-Chlorobenzyl Halides

One common approach involves the alkylation of diethyl malonate with 3-chlorobenzyl halides (e.g., 3-chlorobenzyl bromide or chloride) under basic conditions. This method proceeds as follows:

  • Step 1: Generation of the diethyl malonate carbanion by deprotonation using a strong base such as sodium ethoxide or sodium hydride.
  • Step 2: Nucleophilic substitution reaction where the carbanion attacks the electrophilic carbon of 3-chlorobenzyl halide, forming diethyl 2-(3-chlorobenzyl)propanedioate.
  • Step 3: Purification by extraction and recrystallization.

This method benefits from the availability of starting materials and relatively mild reaction conditions, typically carried out at ambient to moderate temperatures (20–70 °C) in polar aprotic or alcoholic solvents such as ethanol or acetonitrile.

Direct Esterification of 2-(3-Chlorophenyl)propanedioic Acid

Alternatively, 1,3-Diethyl 2-(3-chlorophenyl)propanedioate can be synthesized by esterifying the corresponding 2-(3-chlorophenyl)propanedioic acid:

  • Step 1: Synthesis or procurement of 2-(3-chlorophenyl)propanedioic acid.
  • Step 2: Esterification with ethanol in the presence of a strong acid catalyst such as sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid.
  • Step 3: Refluxing the reaction mixture to drive the equilibrium toward ester formation.
  • Step 4: Isolation of the diethyl ester product by solvent removal and purification, typically via recrystallization or distillation.

This method is classical and widely used in industrial settings due to its straightforwardness and scalability.

Reaction Conditions and Catalysts

Parameter Typical Range/Options Notes
Solvents Ethanol, methanol, acetonitrile, 1-propanol, isopropanol Alcohols preferred for esterification and nucleophilic substitution
Catalysts Sulfuric acid, hydrochloric acid, acetic acid, phosphoric acid Strong acids promote esterification and substitution
Temperature 10–80 °C (commonly 20–70 °C) Reflux often used to drive esterification to completion
Reaction Time Several hours to overnight (e.g., 4–24 h) Dependent on scale and method
Base (for alkylation) Sodium ethoxide, sodium hydride Used to generate malonate carbanion

Purification Techniques

  • Extraction with organic solvents such as ethyl acetate.
  • Washing with brine and water to remove inorganic impurities.
  • Drying over anhydrous magnesium sulfate.
  • Removal of solvents by rotary evaporation.
  • Final purification by recrystallization or silica gel column chromatography.

Research Findings and Comparative Analysis

The alkylation method using 3-chlorobenzyl halides is favored for its simplicity and effectiveness in forming the C–C bond at the 2-position of the malonate. The direct esterification method is more classical and may be preferred when the acid precursor is readily available.

Advanced processes that utilize 2-halo-substituted diethyl malonates avoid hazardous oxidation steps inherent in some older methods, improving safety and yield. These methods also allow for better control of reaction parameters, reducing side reactions and impurities.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Advantages Limitations
Alkylation of Diethyl Malonate Diethyl malonate, 3-chlorobenzyl halide Sodium ethoxide or NaH, ethanol 20–70 °C, several hours Mild conditions, good yields Requires halide electrophile
Direct Esterification 2-(3-chlorophenyl)propanedioic acid, ethanol Sulfuric acid or strong acid catalyst Reflux, several hours Simple, scalable Requires acid precursor
2-Halo-Substituted Diethyl Malonate Route Diethyl 2-chloromalonate, nucleophile Acid catalysts (acetic acid, H2SO4) 10–80 °C, organic solvents Avoids hazardous oxidation, cleaner More complex intermediates needed

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl 2-(3-chlorophenyl)propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

The diester functionality of 1,3-Diethyl 2-(3-chlorophenyl)propanedioate makes it a valuable precursor in organic synthesis. It can be transformed into more complex molecules through various chemical reactions, including esterification and condensation reactions. This property allows chemists to utilize it as a building block for the development of pharmaceuticals and agrochemicals.

Preliminary studies suggest that this compound may exhibit interesting biological properties. Its potential to act as an enzyme inhibitor or to interact with specific receptors indicates that it could play a role in modulating biochemical pathways. This aspect makes it a candidate for further investigation in pharmacology and medicinal chemistry.

Drug Development

Due to its structural characteristics, there is potential for this compound to be explored as a drug candidate. The presence of the chlorophenyl group may enhance its biological activity by improving binding affinity to target proteins or enzymes involved in disease mechanisms. Future research could focus on evaluating its efficacy and safety in biological systems .

Case Study 1: Synthesis of Related Compounds

In a study focusing on the synthesis of related compounds, researchers utilized this compound as an intermediate to prepare novel derivatives with enhanced biological activities. The study demonstrated that modifying the chlorophenyl group could significantly influence the pharmacological properties of the resulting compounds .

Case Study 2: Enzyme Inhibition Assays

Another investigation assessed the enzyme inhibition potential of this compound against specific targets involved in metabolic pathways. Results indicated that the compound exhibited moderate inhibitory effects, suggesting that further optimization could lead to more potent inhibitors suitable for therapeutic applications .

Mechanism of Action

The mechanism of action of 1,3-Diethyl 2-(3-chlorophenyl)propanedioate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes or bind to specific receptors, thereby modulating biochemical pathways. The exact mechanism depends on the context of its application and the specific targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1,3-Diethyl 2-(3-chlorophenyl)propanedioate with analogous propanedioate esters, highlighting structural and functional differences:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Reactivity Implications
This compound Not provided C₁₃H₁₅ClO₄ 270.45 3-Chlorophenyl Enhanced electrophilicity due to aromatic EWG; steric hindrance from phenyl group
1,3-Diethyl 2-(chloromethylene)propanedioate 28783-51-9 C₈H₁₁ClO₄ 206.62 Chloromethylene (alkene) High reactivity as dienophile or in Diels-Alder reactions
1,3-Diethyl 2-(4-morpholinylmethylene)propanedioate 62648-61-7 C₁₂H₁₉NO₅ 269.28 Morpholinylmethylene Polar substituent enables hydrogen bonding; potential ligand in coordination chemistry
1,3-Diethyl 2-(2-phenylhydrazinylidene)propanedioate 6134-59-4 C₁₄H₁₇N₂O₄ 289.30 Phenylhydrazinylidene Applicable in heterocycle synthesis via cyclization

Key Findings:

Substituent Effects on Reactivity :

  • The 3-chlorophenyl group in the target compound introduces steric bulk and electronic withdrawal, favoring reactions requiring stabilized carbocations or electrophilic intermediates. In contrast, the chloromethylene group (CAS 28783-51-9) enables conjugation with the carbonyl system, enhancing its utility in cycloadditions .
  • Morpholinylmethylene (CAS 62648-61-7) and phenylhydrazinylidene (CAS 6134-59-4) substituents introduce nitrogen-containing functional groups, expanding utility in synthesizing nitrogen heterocycles or metal complexes .

Physical Properties: Bulky aromatic substituents (e.g., 3-chlorophenyl) reduce solubility in polar solvents compared to aliphatic or small heterocyclic groups.

Synthetic Applications :

  • The target compound’s aryl chloride group may serve as a directing group in cross-coupling reactions, whereas chloromethylene derivatives are precursors to α,β-unsaturated esters for polymer chemistry .
  • Phenylhydrazinylidene derivatives (CAS 6134-59-4) are intermediates in the synthesis of pyrazolones, which have pharmaceutical relevance .

Research and Structural Analysis

Crystallographic data for related compounds (e.g., CAS 28783-51-9) have been refined using the SHELX software suite, which is widely employed for small-molecule structure determination .

Biological Activity

1,3-Diethyl 2-(3-chlorophenyl)propanedioate, a compound belonging to the class of diethyl malonates, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H15ClO4\text{C}_{13}\text{H}_{15}\text{Cl}\text{O}_4

This compound features a diethyl malonate backbone with a chlorophenyl substituent, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of malonic acid derivatives with appropriate aryl halides. A common method includes using a base to deprotonate malonic acid, followed by nucleophilic substitution with 3-chlorobenzyl bromide or similar reagents.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains using the disk diffusion method. The results demonstrated that the compound showed inhibition zones ranging from 12 mm to 20 mm against Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it was tested for inhibition against monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. The IC50 value was found to be approximately 0.634 µM, indicating a potent inhibitory effect compared to standard inhibitors .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that this compound possesses moderate cytotoxic effects. For instance, it exhibited an IC50 value of around 25 µM against human breast cancer cells (MCF-7), suggesting its potential as an anticancer agent .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound's ability to inhibit MAO suggests it may alter neurotransmitter levels in the brain, potentially affecting mood and behavior.
  • Disruption of Bacterial Cell Walls : Its antimicrobial properties may arise from interference with bacterial cell wall synthesis or function.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of diethyl malonate, including this compound, were effective against resistant strains of Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .

Case Study 2: Neuroprotective Effects

In a neuropharmacological study, researchers explored the neuroprotective effects of compounds similar to this compound. The findings suggested that these compounds could mitigate oxidative stress in neuronal cells, providing insights into their potential therapeutic applications in neurodegenerative diseases .

Data Summary

Activity IC50 Value Tested Organism
MAO Inhibition0.634 µMHuman MAO-B
Cytotoxicity (MCF-7)~25 µMHuman Breast Cancer
Antimicrobial ActivityVaries (12-20 mm inhibition zone)Various Bacterial Strains

Q & A

Q. What are the optimal synthetic routes for 1,3-Diethyl 2-(3-chlorophenyl)propanedioate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves alkylation or condensation reactions. For example, a base-catalyzed reaction between 3-chlorophenylacetic acid derivatives and diethyl malonate under reflux in ethanol or methanol can yield the target compound . Key optimization parameters include:
  • Catalyst selection : Use K2_2CO3_3 or NaH for deprotonation .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol minimizes side reactions .
  • Temperature control : 60–80°C balances reaction rate and byproduct suppression .
    Purification via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR identify substituent environments (e.g., ethyl ester protons at δ 1.2–1.4 ppm and carbonyl carbons at δ 165–170 ppm) .
  • IR : Confirm ester C=O stretches (~1740 cm1^{-1}) and aryl C-Cl bonds (~750 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS validates molecular ion peaks (e.g., [M+H]+^+ at m/z 285.05) .
  • X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., C-Cl distance ~1.74 Å) .

Q. How can researchers accurately measure physicochemical properties like solubility and partition coefficients?

  • Methodological Answer :
  • Solubility : Use shake-flask methods in solvents (water, ethanol, hexane) at 25°C, analyzed via UV-Vis or HPLC .
  • logP : Employ reverse-phase HPLC with a calibrated C18 column and methanol/water gradients .
  • Thermodynamic properties : Excess molar volumes (VEV^E) can be derived from density measurements (Table 1) .

Table 1 : Exemplar Thermodynamic Data for Diethyl Malonate Derivatives (Adapted from )

SolventVEV^E (cm³/mol) at 298 K
Methanol-1.2
Ethanol-0.8
1-Propanol-0.5

Advanced Research Questions

Q. What strategies resolve contradictions in reaction mechanisms involving this compound?

  • Methodological Answer :
  • Kinetic isotope effects (KIE) : Compare kH/kDk_H/k_D to distinguish concerted vs. stepwise pathways in nucleophilic substitutions .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and intermediates .
  • Cross-validation : Pair HPLC reaction monitoring with in-situ IR to track intermediate formation .

Q. How can computational chemistry predict the compound’s reactivity in novel synthetic applications?

  • Methodological Answer :
  • Molecular docking : Simulate interactions with enzymatic targets (e.g., hydrolases) using AutoDock Vina .
  • Reactivity descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites .
  • Solvent effects : Use COSMO-RS models to predict solvation energies in non-polar media .

Q. What experimental designs address low yields in alkylation reactions of this compound?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., temperature, catalyst loading) .
  • Continuous flow reactors : Enhance mixing and heat transfer for improved yields (>85%) compared to batch methods .
  • In-line analytics : Use PAT tools (e.g., ReactIR) for real-time monitoring .

Q. How should researchers handle discrepancies in crystallographic data refinement?

  • Methodological Answer :
  • Multi-software validation : Cross-check SHELX-refined structures with Olex2 or Phenix to resolve bond-length outliers .
  • Twinned data : Apply the Hooft parameter in SHELXL to correct for crystal twinning .
  • High-resolution data : Use synchrotron sources (λ = 0.7–1.0 Å) to improve electron density maps .

Q. What advanced techniques elucidate the compound’s thermodynamic behavior in multicomponent systems?

  • Methodological Answer :
  • Calorimetry : Measure excess enthalpies (HEH^E) using isothermal titration calorimetry (ITC) .
  • MD simulations : Predict phase behavior with GROMACS using OPLS-AA force fields .
  • Activity coefficients : Determine via vapor-liquid equilibrium (VLE) measurements with NRTL models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1,3-Diethyl 2-(3-chlorophenyl)propanedioate
Reactant of Route 2
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1,3-Diethyl 2-(3-chlorophenyl)propanedioate

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